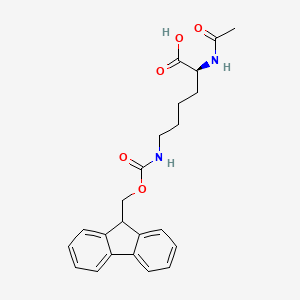

Ac-Lys(Fmoc)-OH

Vue d'ensemble

Description

Ac-Lys(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Formation d'hydrogels à base de peptides

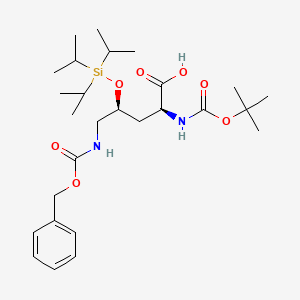

Ac-Lys(Fmoc)-OH: joue un rôle crucial dans la formation d'hydrogels à base de peptides (PHG). Ces hydrogels sont des matériaux biocompatibles qui peuvent absorber de grandes quantités d'eau, créant un réseau qui imite la matrice extracellulaire. Ils sont avantageux pour leur réactivité chimique et physique aux stimuli, leur biocompatibilité intrinsèque et leur possibilité d'adaptation. Plus précisément, les peptides dérivés du Fmoc, y compris ceux contenant this compound, peuvent s'auto-assembler en structures en feuillets β, qui sont essentielles pour le processus de gélification et la stabilité des hydrogels {svg_1}.

Ingénierie tissulaire

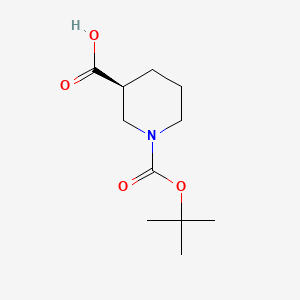

En ingénierie tissulaire, les hydrogels contenant This compound peuvent servir d'échafaudages qui favorisent l'adhésion, la survie et la prolifération des cellules. La rigidité et l'intégrité structurelle de ces hydrogels les rendent adaptés à l'ingénierie de divers tissus. Ils fournissent un environnement physiologiquement pertinent qui est crucial pour les expériences in vitro et peuvent potentiellement être utilisés pour des applications de bio-impression {svg_2}.

Systèmes d'administration de médicaments

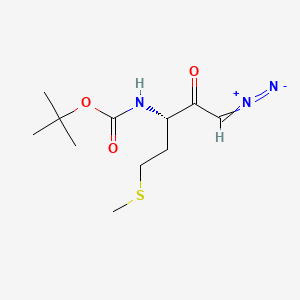

Les propriétés d'auto-assemblage des hydrogels à base de This compound en font d'excellents candidats pour les systèmes d'administration de médicaments. Ces hydrogels peuvent encapsuler des agents thérapeutiques et les libérer de manière contrôlée. Le taux de libération peut être ajusté en modifiant les propriétés de l'hydrogel, telles que sa densité de réticulation et son hydrophobie {svg_3}.

Outils de diagnostic pour l'imagerie

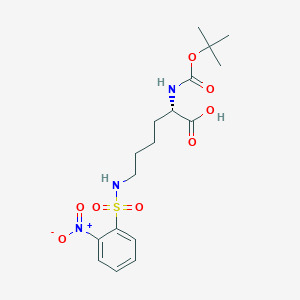

This compound: les dérivés peuvent être utilisés pour créer des agents de contraste pour des techniques d'imagerie telles que l'IRM et la microscopie à fluorescence. La structure aromatique du groupe Fmoc peut améliorer le contraste des images, fournissant une visualisation plus claire des structures et des processus biologiques {svg_4}.

Études biophysiques de l'auto-assemblage des peptides

L'étude de This compound et de ses analogues contribue à la compréhension des mécanismes d'auto-assemblage des peptides. Les chercheurs utilisent diverses techniques biophysiques pour étudier la manière dont les peptides s'agrègent et forment des gels, ce qui constitue une connaissance fondamentale pour la conception de nouveaux biomatériaux {svg_5}.

Modélisation informatique des structures peptidiques

This compound: est également utilisé dans des études informatiques pour prédire les préférences conformationnelles des peptides. Ces études aident à comprendre les facteurs structurels qui influencent le comportement des peptides, ce qui est précieux pour la conception rationnelle de peptides ayant des propriétés souhaitées pour des applications spécifiques {svg_6}.

Mécanisme D'action

Target of Action

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .

Mode of Action

The Fmoc group in this compound plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .

Pharmacokinetics

The ability of this compound to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of this compound to gel formation . Additionally, physical and thermal stimuli can be used to solubilize this compound above the critical concentration to induce gel formation .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Ac-Lys(Fmoc)-OH plays a crucial role in the formation of peptide-based hydrogels . The Fmoc group in this compound contributes to the self-assembly of peptides, leading to gel formation . This process involves a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in the formation of peptide-based hydrogels . These hydrogels can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering

Molecular Mechanism

The molecular mechanism of this compound is largely associated with its ability to self-assemble into hydrogels . The Fmoc group contributes to this self-assembly process, which is governed by a balance of different non-covalent interactions

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are observed in the formation and stability of peptide-based hydrogels . The hydrogels formed by this compound have been shown to be stable, supporting cell adhesion and survival over time

Propriétés

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

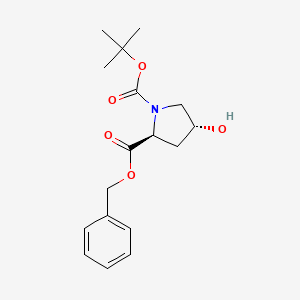

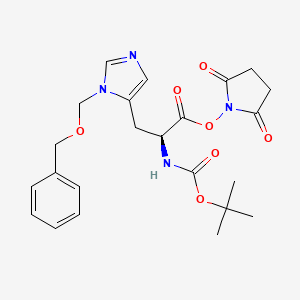

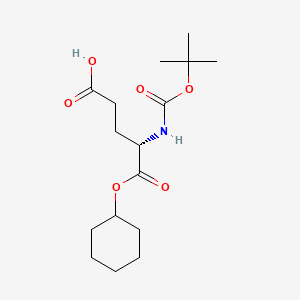

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

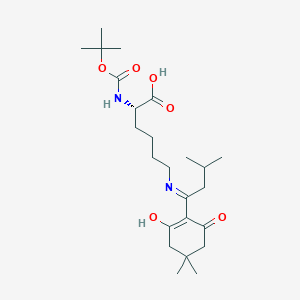

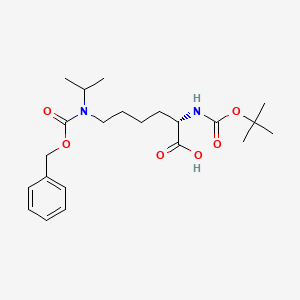

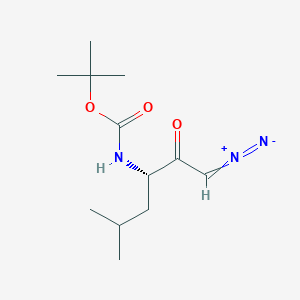

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)